

Fevipiprant: Application Notes and Protocols for In Vivo Animal Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

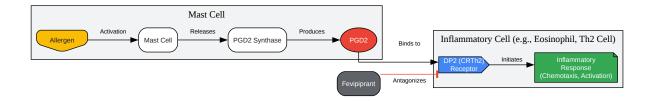
Introduction

Fevipiprant (also known as QAW039) is a selective, orally available antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2).[1][2] The DP2 receptor is a key mediator in the inflammatory cascade associated with allergic diseases, particularly asthma.[2] Prostaglandin D2 (PGD2), released primarily from mast cells, activates the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s). This activation leads to the recruitment and activation of these cells in the airways, contributing to the pathophysiology of asthma. **Fevipiprant**, by blocking the DP2 receptor, inhibits these downstream effects. While **Fevipiprant** has undergone extensive clinical trials in humans for the treatment of asthma, this document focuses on its application in preclinical in vivo animal research.

Mechanism of Action

Fevipiprant competitively and reversibly antagonizes the prostaglandin D2 receptor 2 (DP2).[1] This antagonism prevents the binding of the natural ligand, prostaglandin D2 (PGD2), thereby inhibiting the downstream signaling pathways that lead to the recruitment and activation of inflammatory cells such as eosinophils and Th2 lymphocytes. This mechanism of action has been investigated as a potential therapeutic approach for inflammatory airway diseases like asthma.





Click to download full resolution via product page

Figure 1: Fevipiprant's mechanism of action as a DP2 receptor antagonist.

Dosage and Administration in Animal Models

While extensive data is available from human clinical trials, specific dosage and administration protocols for **Fevipiprant** in animal models are less commonly published. The following tables summarize available data from preclinical safety studies and provide a reference from human clinical trials which can inform dose selection for animal research.

Table 1: Fevipiprant Dosage and Administration in Animal Models



Animal Model	Dosage	Administrat ion Route	Study Type	Key Findings	Reference
Rat	Up to 200 mg/kg	Oral	4-week repeated- dose toxicity study	No- Observed- Adverse- Effect Level (NOAEL) established at 200 mg/kg.	[3]
Rat	Not specified (oral)	Oral	Mechanistic target engagement	Oral administratio n inhibited pulmonary eosinophilia induced by a DP2 agonist.	

Table 2: Fevipiprant Dosage and Administration in

Human Clinical Trials (for reference)

Study Phase	Dosage	Administration Route	Frequency
Phase I	10 mg - 500 mg	Oral	Single and multiple doses
Phase II	1 mg - 450 mg	Oral	Once or twice daily
Phase II	225 mg	Oral	Twice daily
Phase II	500 mg	Oral	Once daily
Phase III	150 mg	Oral	Once daily

Experimental Protocols



Detailed protocols for **Fevipiprant** in animal models of asthma are not widely published. Therefore, a representative protocol for an ovalbumin (OVA)-induced allergic asthma model in mice is provided below. This model is commonly used to study the pathophysiology of asthma and to evaluate the efficacy of novel therapeutics. Researchers should adapt this protocol based on their specific research questions and institutional guidelines.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

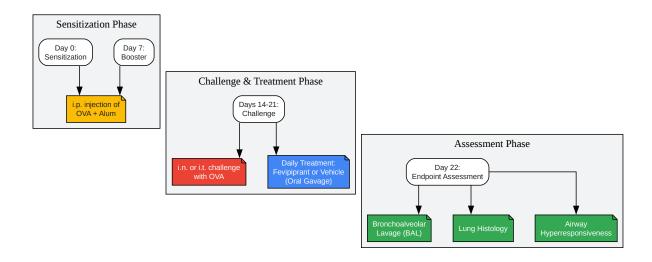
This protocol describes the induction of an allergic airway inflammation model in mice, which can be used to evaluate the efficacy of **Fevipiprant**.

Materials:

- Fevipiprant (QAW039)
- Vehicle for Fevipiprant (e.g., 0.5% w/v methylcellulose in water)
- Ovalbumin (OVA), Grade V
- · Aluminum hydroxide (Alum) adjuvant
- Sterile phosphate-buffered saline (PBS)
- Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
- Oral gavage needles
- Intraperitoneal (i.p.) injection needles
- Intranasal (i.n.) or intratracheal (i.t.) administration supplies
- Bronchoalveolar lavage (BAL) equipment

Experimental Workflow:





Click to download full resolution via product page

Figure 2: Experimental workflow for an OVA-induced asthma model.

Methodology:

- Animal Model: BALB/c mice are commonly used due to their Th2-prone immune response.
- · Sensitization:
 - On Day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 μg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 μL of PBS.
 - On Day 7, administer a booster i.p. injection of 20 μg of OVA in alum.
- Drug Preparation and Administration:

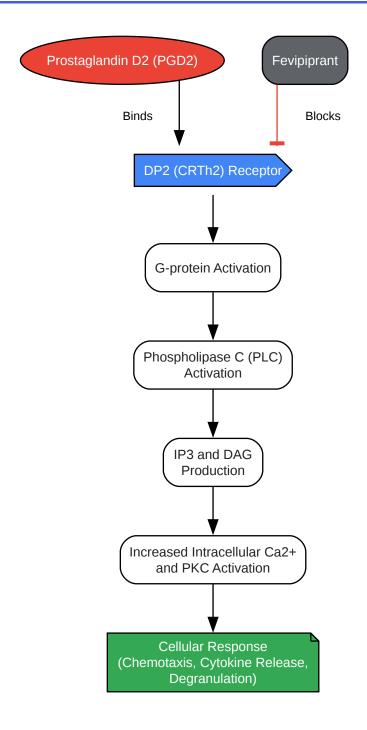


- Prepare a suspension of Fevipiprant in a suitable vehicle (e.g., 0.5% methylcellulose).
 The concentration should be calculated based on the target dosage (e.g., 1, 10, 30 mg/kg) and the average weight of the mice.
- From Day 13 to Day 21, administer Fevipiprant or vehicle control orally via gavage once or twice daily. The last dose should be given approximately 1-2 hours before the final OVA challenge.
- Airway Challenge:
 - On Days 14, 16, 18, and 20, challenge the mice with an intranasal (i.n.) or intratracheal
 (i.t.) instillation of 10-50 μg of OVA in 50 μL of PBS under light anesthesia.
- Endpoint Assessment (24-48 hours after the final challenge):
 - Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of PBS into the lungs. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
 - Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
 - Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent (e.g., methacholine) using a whole-body plethysmograph or a specialized ventilator for invasive measurements.

Signaling Pathway

The binding of PGD2 to the DP2 receptor on inflammatory cells triggers a cascade of intracellular events leading to cellular responses such as chemotaxis, degranulation, and cytokine release. **Fevipiprant**, by blocking this initial interaction, prevents the downstream signaling.





Click to download full resolution via product page

Figure 3: Simplified signaling pathway of the DP2 receptor and its inhibition by **Fevipiprant**.

Conclusion

Fevipiprant is a valuable tool for investigating the role of the PGD2-DP2 receptor pathway in animal models of allergic and inflammatory diseases. The provided protocols and data serve as a starting point for researchers to design and conduct in vivo studies. Careful consideration of



the animal model, dosage, administration route, and endpoint assessments is crucial for obtaining robust and reproducible results. While **Fevipiprant**'s clinical development for asthma has been discontinued, its utility as a research tool remains significant for understanding the underlying mechanisms of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oatext.com [oatext.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo-Controlled Studies in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fevipiprant: Application Notes and Protocols for In Vivo Animal Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#fevipiprant-dosage-and-administration-for-in-vivo-animal-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com